Iron(III) perchlorate hydrate
Description
Contextualization of Iron(III) Perchlorate (B79767) Hydrate (B1144303) within Inorganic Chemistry
As a salt, iron(III) perchlorate hydrate consists of the ferric iron cation (Fe³⁺) and the perchlorate anion (ClO₄⁻). The presence of water molecules of hydration is a key characteristic of this compound. cymitquimica.com The number of water molecules can vary, leading to different hydrated forms, such as the nonahydrate and hexahydrate. chemicalbook.com The crystal structure of the nonahydrate, Fe(H₂O)₆₃·3H₂O, reveals a complex arrangement of a hexaaquairon(III) cation, perchlorate anions, and additional water molecules. iucr.org This structure highlights the coordination of water molecules directly to the iron center, forming a primary hydration shell, with other water molecules and perchlorate ions forming a secondary sphere. iucr.org
The perchlorate ion is known for its very low coordinating ability, which makes iron(III) perchlorate a valuable precursor in studies of the hydrated Fe³⁺ ion. chemicalbook.com This property allows for the investigation of the iron cation's behavior with minimal interference from the counter-ion.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | Fe(ClO₄)₃·xH₂O |
| Appearance | Yellow or purple hygroscopic crystals or powder. |
| Solubility | Soluble in water and polar solvents like acetic acid. |
| Oxidizing Properties | Strong oxidizing agent. chemimpex.com |
Significance of Iron(III) in Coordination Chemistry and Catalysis
The iron(III) ion is a cornerstone of coordination chemistry due to its ability to form stable complexes with a wide variety of ligands. fiveable.me This versatility stems from its +3 oxidation state and its nature as a Lewis acid, readily accepting electron pairs from donor atoms in ligands. fiveable.meresearchgate.net The coordination number of iron is most commonly six, typically resulting in an octahedral geometry, though other geometries are known. researchgate.net
The catalytic activity of iron(III) compounds, including the perchlorate hydrate, is largely attributed to the Lewis acidity of the Fe³⁺ center. researchgate.net This allows it to activate substrates in chemical reactions. For instance, in acetylation reactions, iron(III) perchlorate can activate the acetyl group of acetic anhydride (B1165640), facilitating the reaction. researchgate.net Iron's ability to exist in multiple oxidation states, particularly Fe(II) and Fe(III), is fundamental to its role in redox catalysis, where it can participate in electron transfer processes.
Overview of Contemporary Research Trajectories for this compound
Current research on this compound is focused on its application as a catalyst in a diverse range of organic transformations. Its strong oxidizing properties and Lewis acidity make it a valuable tool for synthetic chemists. vulcanchem.com
Key areas of investigation include:
Catalysis in Organic Synthesis: this compound has been successfully employed as a catalyst for various reactions, including the synthesis of fullerene-fused lactones, α-carbonyl furans, and aryl esters. fishersci.pt It has also been used to facilitate the N-alkylation of amines and the esterification of cellulose (B213188). researchgate.net
Lewis Acid Catalysis: Researchers are exploring its role as a Lewis acid catalyst to promote reactions such as the hydrosilylation of aldehydes, although other iron salts have shown higher reactivity in some cases. researchgate.netacs.org The use of iron(III) perchlorate, sometimes supported on materials like silica (B1680970) gel, offers a pathway to efficient and selective chemical transformations. researchgate.net
Advanced Materials: The compound serves as a precursor in the synthesis of other iron-containing materials and complexes, contributing to the field of materials science. chemimpex.comfishersci.pt This includes the preparation of tris-salicylate Fe(III) complexes and its use in the development of polymers and nanocomposites. chemimpex.comfishersci.ptthermofisher.com
Redox Processes: Its oxidizing capabilities are utilized in various applications, including as an oxidant for conducting polymer nanoparticles. fishersci.pt
Table 2: Applications of this compound in Research
| Research Area | Specific Application |
| Organic Synthesis | Catalyst for the formation of fullerene-fused lactones, α-carbonyl furans, and aryl esters. fishersci.pt |
| Catalyst for N-alkylation of amines and esterification of cellulose. researchgate.net | |
| Materials Science | Starting material for the synthesis of tris-salicylate Fe(III) complexes. fishersci.ptthermofisher.com |
| Component in the development of polymers and nanocomposites. chemimpex.com | |
| Electrochemistry | Used in studies of redox processes. chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);triperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Fe.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIMAZLJXJVAN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430922 | |
| Record name | Iron(III) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15201-61-3 | |
| Record name | Iron(III) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron triperchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Advanced Preparation Methodologies
Refined Synthetic Routes for Iron(III) Perchlorate (B79767) Hydrate (B1144303)
The preparation of iron(III) perchlorate hydrate can be achieved through several key synthetic pathways, each with distinct advantages regarding purity, reaction conditions, and scalability.
Direct Reaction of Iron(III) Oxide with Perchloric Acid: Optimization of Reaction Conditions and Stoichiometry
A primary method for synthesizing this compound involves the direct reaction of iron(III) oxide (Fe₂O₃) with perchloric acid (HClO₄). The optimization of this reaction is crucial for achieving a high yield and purity of the final product. The reaction proceeds as follows:
Fe₂O₃ + 6HClO₄ + (x-3)H₂O → 2Fe(ClO₄)₃·xH₂O
Key parameters for the optimization of this synthesis include temperature, acid concentration, and reaction time. The reaction is typically carried out at a controlled temperature range of 60–80°C to facilitate the dissolution of the iron(III) oxide while preventing unwanted side reactions. A stoichiometric excess of concentrated perchloric acid (typically ≥70% w/w) is employed to ensure the complete conversion of the iron(III) oxide. For industrial-scale production, continuous flow reactors are often used to improve mixing and heat management, with residence times of 2–4 hours being typical for complete conversion.
| Parameter | Optimized Condition | Purpose |
| Temperature | 60–80°C | Accelerates dissolution of Fe₂O₃ and minimizes side reactions. |
| Acid Concentration | ≥70% w/w HClO₄ | Ensures complete conversion of the iron oxide. |
| Reaction Time | 2–4 hours (industrial) | Allows for the full reaction to proceed to completion. |
Electrochemical Synthesis for High-Purity Applications
For applications demanding high purity, electrochemical synthesis presents a valuable alternative. This method involves the use of a high-purity iron anode in a perchloric acid electrolyte. By controlling the electrical potential, iron is oxidized at the anode to Fe³⁺ ions, which then react with perchlorate ions in the electrolyte to form iron(III) perchlorate.
The fundamental reactions at the electrodes are:
Anode: Fe → Fe³⁺ + 3e⁻
This method offers precise control over the purity of the product, as the purity of the iron anode directly influences the purity of the resulting iron(III) perchlorate.
| Component | Specification |
| Anode | High-purity iron (99.99%) |
| Cathode | Platinum mesh |
| Electrolyte | 1–2 M HClO₄ |
| Current Density | 10–20 mA/cm² |
Preparation from Iron(III) Chloride or Hydrous Iron(III) Oxide in Perchloric Acid
This compound can also be synthesized from iron(III) chloride or freshly precipitated hydrous iron(III) oxide by reaction with perchloric acid. chemicalbook.comvulcanchem.com The use of hydrous iron(III) oxide is particularly advantageous in laboratory settings as it proceeds under milder, ambient temperature conditions compared to the high temperatures required for the dissolution of anhydrous iron(III) oxide.
The reaction with hydrous iron(III) oxide is as follows: Fe(OH)₃ + 3HClO₄ + (x-3)H₂O → Fe(ClO₄)₃·xH₂O
When starting with iron(III) chloride, the resulting solution is crystallized to yield the desired this compound. chemicalbook.com This route is also effective, though care must be taken to minimize chloride impurities in the final product.
Crystallization Techniques for Controlled Hydrate Forms
The control of crystallization is paramount in obtaining specific hydrate forms of iron(III) perchlorate, such as the decahydrate (B1171855), hexahydrate, and nonahydrate. These different hydrates have distinct properties and stabilities.
Controlled Crystallization of Decahydrate, Hexahydrate, and Nonahydrate Forms
The specific hydrate form of iron(III) perchlorate that crystallizes from a solution is dependent on the conditions, particularly temperature and the presence of desiccants.
Decahydrate (Fe(ClO₄)₃·10H₂O): This form crystallizes from solutions of iron(III) chloride or hydrous iron(III) oxide in perchloric acid. chemicalbook.com
Hexahydrate (Fe(ClO₄)₃·6H₂O): The decahydrate can be converted to the hexahydrate by standing it over a strong desiccant like phosphorus pentoxide. chemicalbook.com
Nonahydrate (Fe(ClO₄)₃·9H₂O): The nonahydrate form crystallizes from solution at temperatures above 42°C. chemicalbook.com It has a structure of Fe(H₂O)₆₃·3H₂O. nih.govnih.gov
| Hydrate Form | Crystallization Condition |
| Decahydrate | From solutions of iron(III) chloride or hydrous iron(III) oxide in perchloric acid. chemicalbook.com |
| Hexahydrate | Dehydration of the decahydrate over phosphorus pentoxide. chemicalbook.com |
| Nonahydrate | Crystallization from solution above 42°C. chemicalbook.com |
Investigation of Crystallization from Aqueous Solutions at Low Temperatures
Research into the crystallization of iron(III) perchlorate from aqueous solutions at low temperatures has provided insights into the formation of specific hydrates. For instance, iron(III) perchlorate nonahydrate, with the formula Fe(H₂O)₆₃·3H₂O, has been successfully crystallized from an aqueous solution of 54.41 wt% Fe(ClO₄)₃ thermostated at 263 K (-10.15 °C) over a period of two days. nih.goviucr.orgiucr.org These crystals were found to be stable in their saturated solution for at least four weeks. nih.goviucr.org The structure of this nonahydrate consists of [Fe(H₂O)₆]³⁺ octahedra, perchlorate anions, and non-coordinating water molecules that form a second hydrogen-bonded coordination sphere around the cation. nih.govnih.goviucr.org
Advanced Purification Methods for this compound
The purity of this compound is critical for its application in research and as a catalyst. Achieving high purity often requires advanced methods beyond simple initial precipitation. These methods focus on removing residual reactants, by-products, and other metallic impurities. Key techniques include recrystallization, solvent extraction, and chromatographic methods, each tailored to exploit the specific chemical properties of the iron(III) perchlorate complex.
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. For this compound, this process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize out of the solution, leaving impurities behind in the solvent.
Detailed research has demonstrated specific conditions for the effective purification of this compound. A highly effective method involves a double crystallization from concentrated perchloric acid. chemicalbook.com In the first crystallization step, a small quantity of hydrogen peroxide is added to the solution. chemicalbook.com This ensures that any iron(II) ions present are fully oxidized to the iron(III) state, preventing their co-precipitation and contamination of the final product. chemicalbook.com The material is then recrystallized a second time from concentrated perchloric acid to achieve higher purity. chemicalbook.com
Another approach involves crystallization from a thermostated aqueous solution. For instance, iron(III) perchlorate nonahydrate has been successfully crystallized from a 54.41 wt% aqueous solution of Fe(ClO4)3 maintained at 263 K (-10.15 °C) over a period of two days. nih.gov The stability of the crystals in their saturated solution for extended periods under these conditions indicates a stable and effective purification process. nih.gov
Solvent Extraction Techniques
Solvent extraction, or liquid-liquid extraction, is a sophisticated method used for the separation and purification of metal ions. This technique relies on the differential partitioning of a compound between two immiscible liquid phases. For iron(III) perchlorate, this typically involves an aqueous phase containing the crude salt and an organic phase containing a specific extractant.
Several organic extractants have been studied for the selective removal of iron(III) from aqueous solutions, including those containing perchlorate.
Tributyl Phosphate (TBP): TBP is a neutral extractant that has been used extensively for the extraction of iron(III) from chloride solutions and can be applied to perchlorate systems. journalssystem.com Studies have shown that at a concentration of 3.6 M, TBP can extract 99.8% of Fe(III) from acidic aqueous solutions, demonstrating high selectivity over other divalent metals like manganese, nickel, cobalt, and copper. journalssystem.com
Di-(2-ethylhexyl)phosphoric Acid (D2EHPA): This organophosphorus acid is another powerful extractant for iron(III). Research has specifically investigated the extraction of iron(III) from acid perchlorate solutions using D2EHPA dissolved in n-octane, highlighting its effectiveness in separating the iron cation. acs.org
Propylene (B89431) Carbonate: The extraction of iron(III) from perchlorate solutions into propylene carbonate has also been reported, offering another solvent system for purification. acs.org
Chromatographic Methods
Chromatography provides a high-resolution purification pathway by passing a solution containing the compound through a stationary phase that selectively retains impurities. For ionic species like iron(III) perchlorate, ion-exchange chromatography is particularly relevant.
While much of the literature focuses on the removal of perchlorate anions from environmental samples using chromatographic techniques researchgate.net, the principles can be adapted for the purification of the iron salt. Recently, materials based on modified biopolymers have been developed for this purpose. For example, a cross-linked Fe(III)-chitosan composite has been utilized for the removal of perchlorate from aqueous solutions. mdpi.com This indicates that chitosan-based materials and other functionalized polymers could be used in solid-phase extraction (SPE) or column chromatography to purify iron(III) perchlorate solutions by selectively binding either the cation or impurities. mdpi.com
The table below summarizes the advanced purification methodologies discussed.
| Purification Method | Reagents/System | Key Findings/Conditions | Reference(s) |
| Recrystallization | Concentrated Perchloric Acid (HClO₄), Hydrogen Peroxide (H₂O₂) | Double crystallization from conc. HClO₄. H₂O₂ is added in the first step to ensure complete oxidation of iron to Fe(III). | chemicalbook.com |
| Recrystallization | Aqueous Solution (54.41 wt% Fe(ClO₄)₃) | Crystallization at 263 K for 2 days yields iron(III) perchlorate nonahydrate. | nih.gov |
| Solvent Extraction | Tributyl Phosphate (TBP) | At 3.6 M concentration, TBP extracts 99.8% of Fe(III) from acidic solutions. | journalssystem.com |
| Solvent Extraction | Di-(2-ethylhexyl)phosphoric Acid (D2EHPA) in n-octane | Effective for extracting Fe(III) from acidic perchlorate solutions. | acs.org |
| Solvent Extraction | Propylene Carbonate | Demonstrated as a viable solvent for extracting Fe(III) from perchlorate solutions. | acs.org |
| Chromatographic Methods | Cross-linked Fe(III)-chitosan composite | Chitosan-based materials can be used for perchlorate removal, suggesting potential for purification via solid-phase extraction. | mdpi.com |
Structural Elucidation and Coordination Chemistry
Crystal Structure Analysis of Iron(III) Perchlorate (B79767) Hydrate (B1144303) Phases
Crystallographic studies, particularly on the nonahydrate form, have provided a precise map of the atomic arrangement in the solid state.
X-ray diffraction analysis of single crystals of iron(III) perchlorate nonahydrate, with the formula Fe(H₂O)₆₃·3H₂O, has successfully elucidated its structure. nih.govnih.gov The compound crystallizes at low temperatures from aqueous solutions. nih.govnih.goviucr.orgiucr.org The analysis reveals that the structure consists of distinct hexaaquairon(III) cations, [Fe(H₂O)₆]³⁺, perchlorate anions (ClO₄⁻), and additional water molecules that are not directly coordinated to the iron center but are integral to the crystal lattice. nih.govnih.goviucr.orgresearchgate.net
Interactive Table 1: Crystallographic Data for Iron(III) Perchlorate Nonahydrate You can filter and sort this table by clicking on the headers.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | Fe(H₂O)₆₃·3H₂O | nih.govnih.gov |
| Crystal System | Trigonal | iucr.org |
| Space Group | R-3 | iucr.org |
| a, b (Å) | 15.549(3) | iucr.org |
| c (Å) | 9.774(2) | iucr.org |
| α, β (°) | 90 | iucr.org |
The coordination geometry around the central iron(III) ion is a key feature of the crystal structure, defined by multiple layers of surrounding atoms and ions.
The central Fe³⁺ atom is situated on a threefold inversion axis and exhibits a well-defined coordination environment. nih.goviucr.org The first coordination sphere is composed of six water molecules that directly bond to the iron ion, forming a nearly perfect octahedron, denoted as [Fe(H₂O)₆]³⁺. nih.govnih.goviucr.orgresearchgate.net
The second coordination sphere is more complex, involving both water molecules and perchlorate anions. nih.govnih.goviucr.org It is composed of six additional, non-coordinating water molecules and six perchlorate tetrahedra. nih.goviucr.org These components also form a larger octahedron around the central [Fe(H₂O)₆]³⁺ core. nih.goviucr.org The water molecules of this secondary hydration shell are positioned closer to the central iron atom than the perchlorate anions are. iucr.orgvulcanchem.com
Interactive Table 2: Selected Interatomic Distances You can filter and sort this table by clicking on the headers.
| Atoms | Distance (Å) | Description | Reference |
|---|---|---|---|
| Fe–O (1st sphere) | ~2.00 | Fe to coordinated water | researchgate.net |
| Fe to H₂O (2nd sphere) | 4.143(4) | Fe to non-coordinated water | iucr.org |
An extensive network of hydrogen bonds provides stability to the crystal lattice. iucr.orgresearchgate.netresearchgate.net The water molecules of the first coordination sphere act as hydrogen bond donors to the water molecules in the second coordination sphere and to the oxygen atoms of the perchlorate anions. nih.gov In turn, the water molecules of the second sphere are connected via hydrogen bonds to the perchlorate tetrahedra. nih.goviucr.orgiucr.org This intricate network effectively links the cationic [Fe(H₂O)₆]³⁺ complexes and the perchlorate anions. nih.govnih.gov
Interactive Table 3: Hydrogen-Bond Geometry (Selected) You can filter and sort this table by clicking on the headers.
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Reference |
|---|---|---|---|---|---|
| O1–H1A···O2 | 0.83(5) | 2.25(5) | 3.073(5) | 171(5) | iucr.org |
(D = donor atom, H = hydrogen, A = acceptor atom)
A notable feature of the iron(III) perchlorate nonahydrate crystal structure is the presence of disorder within the perchlorate anion sublattice. nih.goviucr.orgresearchgate.net The perchlorate anion, which is situated on a twofold rotation axis, is found to be slightly disordered. nih.goviucr.orgiucr.org This disorder is modeled with two distinct orientations for the perchlorate tetrahedron, a major and a minor component, with refined occupancy ratios of approximately 0.773:0.227. nih.govnih.goviucr.orgresearchgate.net
Coordination Environment of the Fe³⁺ Ion in Hydrated Complexes
Solution State Speciation and Hydration Phenomena
In aqueous solutions, particularly those acidified with perchloric acid, the speciation of iron(III) is dominated by the hydrated cation. chemicalbook.com The perchlorate ion is known for its very low coordinating ability, meaning it does not readily displace the water molecules in the first coordination sphere of the iron(III) ion. researchgate.netchemicalbook.com Consequently, the primary species present in solution is the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺. researchgate.netnih.gov
Molecular dynamics simulations and other structural studies confirm that the Fe³⁺ ion in aqueous perchlorate solution is coordinated by six water molecules in an octahedral arrangement. researchgate.netresearchgate.net The Fe–O bond distance for the hydrated iron(III) ion in aqueous solution is approximately 2.00 Å. researchgate.net The strong interaction between the Fe³⁺ ion and the surrounding water molecules leads to hydrolysis, making aqueous solutions of iron(III) perchlorate acidic. usra.edu The hydration extends to a second shell of water molecules, which are more loosely associated and exchange more rapidly with the bulk solvent. researchgate.netslu.se
Spectroscopic Probes of Iron(III) Speciation in Aqueous Solutions
A variety of spectroscopic techniques are employed to unravel the complex behavior of iron(III) in aqueous perchlorate solutions. These methods provide insights into the different species present and their relative concentrations, which are highly dependent on factors like pH.
In aqueous solutions, iron(III) is extensively hydrolyzed, meaning it reacts with water molecules. The precise nature of the resulting iron species is sensitively dependent on the pH of the solution. morressier.com Key hydrated iron(III) species include the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, and its deprotonated form, the monohydroxypentaaquairon(III) ion, [Fe(OH)(H₂O)₅]²⁺. morressier.com
Femtosecond pump-probe spectroscopy has been a powerful tool in studying these species. For instance, excitation of the ligand-to-metal charge transfer (LMCT) band of [Fe(H₂O)₆]³⁺ at 265 nm leads to the hydrolysis of a coordinated water molecule, forming [Fe(OH)(H₂O)₅]²⁺ and releasing a proton in less than a picosecond. morressier.com This ultrafast process highlights a highly efficient channel that converts the hexaaqua ion into the monohydroxy form without changing the iron's oxidation state. morressier.com
UV-Vis absorption spectroscopy is another fundamental technique. The absorption spectra of iron(III) perchlorate solutions can be compared with those of other iron complexes to understand the coordination environment. For example, the spectrum of an iron(III)-salicylic acid complex can be deconvoluted into multiple Gaussian functions, revealing different electronic transitions. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) provides surface-sensitive information about the elemental composition and chemical states of iron. XPS spectra of iron(III) chloride solutions show characteristic multiplet splitting for the Fe 2p edge, with peaks at approximately 711.5 eV and 713.5 eV corresponding to Fe³⁺ 2p₃/₂, and peaks at 725 eV and 727 eV for Fe³⁺ 2p₁/₂. amazonaws.com This technique can differentiate between surface and near-surface speciation. amazonaws.com
Infrared (IR) spectroscopy has also been utilized to study solutions of iron(III) perchlorate in various solvent mixtures. researchgate.net Analysis of the absorption bands of the perchlorate ion indicates that it generally does not participate in association processes with the iron(III) ion. researchgate.net
The following table summarizes the key spectroscopic techniques and their applications in studying iron(III) speciation in perchlorate media.
| Spectroscopic Technique | Application | Key Findings |
| Femtosecond Pump-Probe Spectroscopy | Studying ultrafast dynamics of hydrated iron(III) ions. morressier.com | Revealed the rapid (sub-picosecond) conversion of [Fe(H₂O)₆]³⁺ to [Fe(OH)(H₂O)₅]²⁺ upon UV excitation. morressier.com |
| UV-Vis Absorption Spectroscopy | Characterizing electronic transitions and complex formation. researchgate.net | Allows for the identification and quantification of different iron complexes in solution. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Probing surface and near-surface elemental and chemical states. amazonaws.com | Provides detailed information on the oxidation state and coordination of iron at interfaces. amazonaws.com |
| Infrared (IR) Spectroscopy | Investigating ion-solvent and ion-ion interactions. researchgate.net | Shows that the perchlorate anion does not typically form inner-sphere complexes with iron(III). researchgate.net |
Influence of Anions on Iron(III) Hydration and Complexation
Studies using IR spectroscopy on solutions of iron(III) perchlorate have shown that the perchlorate ion does not typically participate in direct association or complexation with the iron(III) ion. researchgate.net This is a key reason why iron(III) perchlorate is often used in studies where the focus is on the hydration of the Fe³⁺ ion itself, as the perchlorate anion is less likely to interfere by forming inner-sphere complexes compared to anions like chloride. researchgate.net
However, the perchlorate anion can have indirect effects. For example, it has been suggested that in certain environments, perchlorate might form complexes with iron, such as Fe³⁺(ClO₄⁻)₃, which could affect its biological availability and transport. nih.gov
In contrast, other anions like chloride can directly coordinate with the iron(III) ion, displacing water molecules from the first hydration shell. As the concentration of chloride ions increases, the number of water molecules in the first coordination sphere of the iron(III) ion decreases from six, and contact ion pairs are formed. researchgate.net This highlights the competitive nature of anion binding versus water hydration.
Research on anion exchange membranes has shown that iron can be sorbed from ferric chloride solutions in the form of the tetrachloroferrate(III) anion, FeCl₄⁻. acs.org This species is poorly hydrated and has a high affinity for the ion exchange sites, even displacing perchlorate anions. acs.org The formation of such anionic complexes is a clear example of how the anion can dictate the speciation of iron in solution.
The table below contrasts the influence of perchlorate and chloride anions on the coordination of iron(III).
| Anion | Coordination Behavior with Iron(III) | Impact on Hydration |
| Perchlorate (ClO₄⁻) | Generally considered non-coordinating; does not readily form inner-sphere complexes. researchgate.net | Allows for the study of the fully hydrated [Fe(H₂O)₆]³⁺ ion. researchgate.net |
| Chloride (Cl⁻) | Forms inner-sphere complexes, displacing water molecules from the first hydration shell. researchgate.net | The extent of hydration is dependent on the chloride concentration. researchgate.net |
Dynamics of Water Exchange in Hydrated Iron(III) Ions
The hydration shell of the iron(III) ion is not static; there is a continuous exchange of water molecules between the first coordination sphere and the bulk solvent. The rate and mechanism of this water exchange are fundamental to understanding the reactivity of the hydrated iron(III) ion.
Molecular dynamics simulations have provided significant insights into the structure of the hydrated iron(III) ion. These studies indicate that the Fe³⁺ ion is coordinated by six water molecules in its first hydration shell, forming an octahedral geometry. researchgate.net The average iron-oxygen distance in this first shell is approximately 2.05 Å. researchgate.net A second hydration shell contains about 15 water molecules. researchgate.net
The water exchange process for hydrated metal ions can occur on timescales longer than those typically accessible by standard molecular dynamics simulations. ajol.info Therefore, specialized computational techniques like umbrella sampling are often employed to study these events. ajol.info
For the related iron(II) ion, the water exchange mechanism is proposed to be dissociative in nature (Id mechanism), where the rate-determining step is the breaking of the iron-water bond. ajol.info While the specific rate for iron(III) is different, the mechanistic principles are related. The high positive charge of the Fe³⁺ ion strongly polarizes the coordinated water molecules, influencing the exchange rate.
Experimental techniques are also crucial for determining the kinetics of water exchange. The dynamics of water exchange are a key factor in the formation of complexes with other ligands. For instance, the formation of the mono(hydroxyureato)iron(III) complex involves the displacement of coordinated water molecules. unizg.hr
The table below summarizes key parameters related to the hydration and water exchange dynamics of the iron(III) ion.
| Parameter | Value/Description | Source |
| First Hydration Shell Coordination Number | 6 | researchgate.net |
| First Hydration Shell Geometry | Octahedral | ajol.info |
| Average Fe³⁺-O Distance (First Shell) | ~2.05 Å | researchgate.net |
| Second Hydration Shell Coordination Number | ~15 | researchgate.net |
| Water Exchange Mechanism (inferred from related ions) | Dissociative (Id) | ajol.info |
Reactivity and Mechanistic Investigations
Hydrolysis Mechanisms and Polymerization of Iron(III) Perchlorate (B79767) Hydrate (B1144303)
When dissolved in water, the iron(III) ion, Fe³⁺, undergoes hydrolysis, a process that is highly dependent on conditions such as concentration, acidity, and temperature. ncl.ac.ukresearchgate.net This initial hydrolysis leads to the formation of monomeric and dimeric species, which can further interact to form polynuclear species. researchgate.net These larger species eventually age into either an amorphous precipitate or crystalline iron(III) compounds. researchgate.net
The hydrolysis and subsequent polymerization of iron(III) perchlorate solutions are not instantaneous. The process is characterized by an induction period, after which a slow secondary hydrolysis occurs, indicated by a release of H⁺ ions. The duration of this induction period and the rate of polymerization are governed by several key factors, most notably the initial iron(III) concentration.
Studies have shown a direct correlation between the iron(III) concentration and the length of the induction period; more dilute solutions hydrolyze rapidly, while more concentrated solutions exhibit significantly longer induction periods. For instance, a 0.0002 M solution has an induction period of only 2 minutes, whereas a 0.02 M solution's induction period extends to 4 months. This is because the initial degree of supersaturation with respect to amorphous iron(III) hydroxide (B78521) is the primary factor controlling the particle size distribution, which in turn affects the appearance, stability, and crystallinity of the final product.
Table 1: Effect of Iron(III) Perchlorate Concentration on Hydrolysis and Polymerization
| Fe(III) Concentration (M) | Induction Period | Observations after Aging | % Polymeric Fe(III) Settled by Gravity |
| 0.001 | 30 days | Clear sol | 0 |
| 0.006 | - | Dense, cloudy yellow suspension | 10 |
| 0.01 | - | Dense, cloudy yellow suspension | 40 |
| 0.02 | 4 months | Suspension of low turbidity | 94 |
Data sourced from Hsu, P.H. (1973).
Formation of Amorphous and Crystalline Iron(III) Hydroxides
The polymerization of hydrolyzed iron(III) species initially leads to the formation of an amorphous precipitate, often referred to as amorphous iron(III) hydroxide hydrate or ferrihydrite. researchgate.net This amorphous phase is thermodynamically unstable and will gradually transform into more stable crystalline forms, primarily goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃). researchgate.net The pathway and rate of this transformation are influenced by factors like pH and the presence of other ions. researchgate.net
In dilute iron(III) perchlorate solutions (≤0.001 M), the initial product is amorphous iron(III) hydroxide, which may only show signs of crystallinity (specifically goethite) after extended aging. Conversely, in more concentrated solutions (0.01 M and 0.02 M), crystalline goethite (α-FeOOH) is observed as the major product from the very beginning of the polymerization process. Under certain conditions, other crystalline phases such as lepidocrocite (γ-FeOOH) can also be formed. researchgate.net The presence of even small amounts of Fe²⁺ ions can accelerate the complete crystallization of the amorphous hydroxide into goethite. researchgate.net
The concentration of the initial iron(III) perchlorate solution and the acidity (pH) of the medium have a profound impact on the physical and chemical nature of the hydrolysis products.
Concentration: As the concentration of iron(III) increases, there is a corresponding increase in the turbidity and the size of the particles formed.
Dilute solutions (~0.001 M) form clear sols.
Intermediate concentrations (0.006 M to 0.01 M) develop into dense, cloudy, yellow suspensions.
Higher concentrations (0.02 M) produce large particles that readily settle, resulting in a suspension with low turbidity.
Acidity: The pH of the solution directly influences the degree of supersaturation.
Adding an acid like perchloric acid (HClO₄) to a dilute iron(III) perchlorate solution decreases the degree of supersaturation. This leads to a longer induction period and can alter the stability and crystallinity of the product.
Conversely, adding a base such as sodium hydroxide (NaOH) to a more concentrated solution increases the degree of supersaturation, promoting the formation of colloidal amorphous Fe(OH)₃. researchgate.net If a near-equivalent amount of base is added, iron(III) hydroxide precipitates directly, which upon aging can transform into hematite (α-Fe₂O₃) and goethite (α-FeOOH), with a significant portion remaining amorphous. researchgate.net
Electron Transfer Processes and Redox Behavior
The Fe(III)/Fe(II) redox couple is central to the electrochemical behavior of iron perchlorate solutions. The ease of electron transfer and the formal redox potential are highly sensitive to the surrounding chemical environment.
In acidic perchlorate solutions, the Fe(III)/Fe(II) redox couple exhibits quasi-reversible to irreversible behavior. nasa.govresearchgate.net The electron transfer kinetics in non-coordinating or weakly coordinating media like perchlorate are notably slower than in media containing strongly coordinating anions such as chloride or sulfate. ncl.ac.uk This is reflected in the well-separated reduction and oxidation waves observed in voltammetric studies. nasa.gov The temperature coefficient of the redox potential for the Fe²⁺/Fe³⁺ couple in perchlorate electrolyte has been measured at +1.76 mV/K, which is a key parameter for applications in thermocells. researchgate.net
The ligand environment has a critical influence on the Fe(III)/Fe(II) redox potential. thaiscience.info By forming complexes with the iron ions, ligands can selectively stabilize one oxidation state over the other, thereby "tuning" the formal potential of the redox couple over a wide range. nasa.govthaiscience.info For instance, ligands that form more stable complexes with Fe(III) than with Fe(II) will lower the redox potential, making the Fe(III) species easier to reduce. thaiscience.info
The effect is dramatic when comparing different types of ligands. The presence of halide ions, which form inner-sphere coordination complexes, significantly enhances electrode kinetics compared to the perchlorate medium. nasa.gov Strongly chelating ligands like EDTA and Tiron can shift the redox potential substantially. thaiscience.info Studies on iron porphyrin complexes, which model biological systems, also demonstrate this principle. Ligation by strongly basic oxyanions like hydroxide or methoxide (B1231860) can promote the formation of higher-valent iron(IV) species upon oxidation, a process not observed with perchlorate or chloride ligands alone. pnas.org The electron-withdrawing capacity of substituents on the ligand can also linearly correlate with the redox potential and the catalytic activity of the iron complex. nih.gov
Table 2: Influence of Ligands on the Iron(III)/Iron(II) Reduction Potential
| Ligand | Reduction Potential (V vs. NHE) |
| Water (Aqua complex) | +0.771 |
| EDTA | +0.08 |
| Tiron | -0.509 |
Data sourced from Shome, M., et al. (2018). thaiscience.info
Ligand Exchange Kinetics and Substitution Reactions
The perchlorate anion (ClO₄⁻) is generally considered to be weakly coordinating, meaning it does not readily form strong covalent bonds with the iron(III) center in solution. gla.ac.uk Consequently, in aqueous solutions of iron(III) perchlorate, the primary species is the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, and its hydrolyzed forms like [Fe(H₂O)₅(OH)]²⁺. Anion substitution in these complexes, therefore, typically refers to the replacement of a coordinated water molecule or another ligand by an incoming anion.
The mechanism of this substitution is often influenced by the nature of the incoming anion and the pH of the solution. Studies have shown that anions like chloride (Cl⁻) can significantly accelerate ligand dissociation and exchange reactions compared to a non-coordinating perchlorate medium. acs.org The proposed mechanism for this catalytic effect involves the transient coordination of the chloride ion to the Fe(III) center. This coordination increases the lability of the other ligands, including water, facilitating a faster exchange reaction. acs.org This labilizing effect is attributed to the electron-donating ability of the chloride ion relative to water, which weakens the bonds of the other ligands to the iron center. acs.org This is analogous to the well-documented labilizing effect of the hydroxide ion, where the water exchange rate from [Fe(H₂O)₅(OH)]²⁺ is significantly faster than from [Fe(H₂O)₆]³⁺. acs.org
In the solid state, while not forming a strong covalent bond to the iron, the perchlorate anion can play a significant structural role through intermolecular interactions like hydrogen bonding. bohrium.com In crystalline iron(III) Schiff-base complexes, for example, perchlorate counter-ions can link cationic complex units via N-H···O hydrogen bonds. bohrium.com The choice of anion affects these hydrogen bonding networks, which in turn can influence the cooperative effects and spin-crossover (SCO) behavior of the complex. bohrium.com
Kinetic studies of ligand exchange reactions involving iron(III) in aqueous perchlorate solutions provide fundamental insights into their reaction mechanisms. The formation of complexes is typically studied using stopped-flow spectrophotometry. oup.com The general observation is that the substitution of a water molecule in the inner coordination sphere of the iron(III) ion is the rate-determining step. oup.com
The kinetics are often described by a parallel path mechanism, where both the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, and its conjugate base, the pentaaquahydroxoiron(III) ion, [Fe(H₂O)₅(OH)]²⁺, react with the incoming ligand (L). oup.comunizg.hr
Fe(H₂O)₆³⁺ + L → [Fe(H₂O)₅L]³⁺ + H₂O (rate constant k₁)
Fe(H₂O)₅(OH)²⁺ + L → [Fe(H₂O)₄(OH)L]²⁺ + H₂O (rate constant k₂)
The hydrolyzed species, [Fe(H₂O)₅(OH)]²⁺, is significantly more reactive than [Fe(H₂O)₆]³⁺, with rate constants for ligand substitution being several orders of magnitude higher. oup.com This is attributed to the labilizing effect of the coordinated hydroxide ion.
Below are tables summarizing kinetic data from various studies on ligand exchange with iron(III) in perchlorate media.
Table 1: Rate Constants for the Formation of Iron(III) Complexes
| Incoming Ligand | Complex Formed | k₁ (M⁻¹s⁻¹) | k₂ (M⁻¹s⁻¹) | Conditions | Source |
| Hydroxyurea | [Fe(H₂O)₄U]²⁺ | 16.8 | 5450 | I = 2.0 M (NaClO₄), 25 °C | unizg.hr |
| Thiocyanate (SCN⁻) | [FeNCS]²⁺ | 90 | 5.1 x 10³ | I = 0.5 M (NaClO₄), 25 °C | oup.com |
| Nitrilotriacetate (NTA) | [Fe(nta)] | - | 1.0 x 10⁵ | I = 0.5 M (NaClO₄), 25 °C | oup.com |
Interactive Data Table: Click on headers to sort.
Table 2: Kinetic Data for Dissociation and Reverse Reactions
| Reaction | Rate Constant | Value | Conditions | Source |
| Reverse Hydrolysis of [Fe(H₂O)₄U]²⁺ | k₋₁ (M⁻¹s⁻¹) | 11.8 | I = 2.0 M (NaClO₄), 25 °C | unizg.hr |
| Reverse Hydrolysis of [Fe(H₂O)₄U]²⁺ | k₋₁' (s⁻¹) | 6.3 | I = 2.0 M (NaClO₄), 25 °C | unizg.hr |
| Dissociation of [FeNCS]²⁺ | k₋₁ (s⁻¹) | 1.6 | I = 0.5 M (NaClO₄), 25 °C | oup.com |
Interactive Data Table: Click on headers to sort.
These kinetic studies demonstrate that the reactivity of the iron(III) center is highly dependent on its immediate coordination environment and the pH of the solution. The weakly coordinating nature of the perchlorate anion makes iron(III) perchlorate an ideal starting material for such fundamental mechanistic investigations.
Advanced Applications in Catalysis
Organic Synthesis Catalysis
The application of iron(III) perchlorate (B79767) hydrate (B1144303) as a catalyst spans a range of organic reactions, facilitating the construction of complex molecular architectures. fishersci.cathomassci.comfuncmater.comsigmaaldrich.com
Iron(III) perchlorate hydrate serves as an effective catalyst in the oxidative esterification of aryl esters. fishersci.cathomassci.comfuncmater.comsigmaaldrich.comchemicalbook.comlookchem.comscientificlabs.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comcymitquimica.comsigmaaldrich.com This reaction is a crucial process in organic synthesis for the formation of ester functional groups.
The catalytic activity of this compound extends to the synthesis of complex heterocyclic compounds. fishersci.cathomassci.comfuncmater.comsigmaaldrich.comchemicalbook.comlookchem.comscientificlabs.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ie It is notably used in the creation of fullerene-fused lactones. fishersci.cathomassci.comfuncmater.comsigmaaldrich.comchemicalbook.comlookchem.comscientificlabs.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ie Additionally, it catalyzes the synthesis of α-carbonyl furans through a one-pot cyclization process. fishersci.cathomassci.comfuncmater.comsigmaaldrich.comchemicalbook.comlookchem.comscientificlabs.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ieresearchgate.net An iron-catalyzed domino process for synthesizing α-carbonyl furan (B31954) derivatives involves an intramolecular rearrangement, cyclization, and oxidation sequence starting from electron-deficient alkynes and 2-yn-1-ols. researchgate.net
This compound is instrumental in promoting one-pot cyclization and heterocyclization reactions, which are efficient methods for synthesizing cyclic compounds. fishersci.cathomassci.comfuncmater.comsigmaaldrich.comchemicalbook.comlookchem.comscientificlabs.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ie For instance, it is employed as a catalyst for the synthesis of fullerodioxolanes via heterocyclization. fishersci.cathomassci.comfuncmater.comsigmaaldrich.comchemicalbook.comlookchem.comscientificlabs.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ie
An efficient method for the N-alkylation of amines that are poor nucleophiles has been developed using ferric perchlorate adsorbed on silica (B1680970) gel (Fe(ClO₄)₃/SiO₂). researchgate.net This heterogeneous catalyst has demonstrated high efficiency and selectivity in the N-alkylation of aromatic amines with alcohols, producing secondary amines in good to excellent yields with water as the only byproduct. researchgate.net A study optimizing the reaction conditions determined the ideal parameters for maximizing the yield. researchgate.net
| Parameter | Optimal Value |
| Amount of Catalyst | 0.34 mmol |
| Temperature | 60°C |
| Molar Ratio of Amine to Alcohol | 1.2 |
Table 1: Optimized Reaction Conditions for N-Alkylation of Aromatic Amines. researchgate.net
The catalyst can be recovered and reused for multiple cycles without a significant loss in its catalytic activity. researchgate.net
Ferric perchlorate has been identified as a novel and highly efficient catalyst for the esterification of microcrystalline cellulose (B213188) at room temperature. researchgate.netnih.govresearchgate.net This method allows for the production of cellulose acetate (B1210297) with a high yield of up to 94% using a smaller amount of acetic anhydride (B1165640) compared to conventional methods. researchgate.netnih.govresearchgate.net The catalytic action of ferric perchlorate is attributed to its role as a Lewis acid, which activates the acetyl group of acetic anhydride, thereby facilitating the nucleophilic attack by the oxygen atom of cellulose. researchgate.net
A study on the esterification of microcrystalline cellulose (MCC) identified the optimal conditions for the reaction. nih.govresearchgate.net
| Reactant/Catalyst | Amount |
| Microcrystalline Cellulose (MCC) | 2.0 g (12.34 mmol) |
| Acetic Anhydride | 10 mL (105.98 mmol) |
| Fe(ClO₄)₃·xH₂O (anhydrous basis) | 200 mg (0.564 mmol) |
| Reaction Time | 1 hour |
| Temperature | Room Temperature |
Table 2: Optimal Conditions for the Esterification of Microcrystalline Cellulose. nih.govresearchgate.net
Role as an Oxidizing Agent in Advanced Systems
This compound is recognized as a strong oxidizing agent, a property that is harnessed in various advanced applications. chemicalbook.comscientificlabs.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comfishersci.noamericanelements.com Its oxidizing capability is a key feature in its chemical reactivity. fishersci.no
One notable application is its use as an oxidant in the chemical polymerization of conducting polymer nanoparticles in ionic liquids. fishersci.cathomassci.comfuncmater.comsigmaaldrich.comchemicalbook.comlookchem.comscientificlabs.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In this role, it facilitates the oxidative polymerization process, leading to the formation of the desired polymer nanostructures.
Oxidation of Organic and Inorganic Substrates
This compound is a robust oxidizing agent capable of oxidizing a wide array of both organic and inorganic compounds. nih.gov In organic synthesis, it has been effectively used as a catalyst for various oxidative transformations. For instance, it facilitates the oxidative esterification of aryl aldehydes to their corresponding aryl esters. researchgate.netosti.gov The compound also catalyzes the oxidation of ketones in the presence of conjugated dienes, leading to the formation of hexahydrofuro[2,3-b]furans and 1,6-dioxaspiro osti.govosti.govnonanes. rsc.org This reactivity stems from the selective oxidative deprotonation of the carbonyl compound by the iron(III) center. rsc.org
Moreover, this compound has demonstrated efficacy in the oxidation of alkylbenzenes. When utilized as an iron(III) complex in acetonitrile, it can oxidize primary alkylbenzenes to the corresponding acetamides. fishersci.no The catalytic activity of iron-based systems, including those involving iron(III) perchlorate, is central to Fenton-type chemistry, where the generation of highly reactive oxygen species enables the oxidation of a broad spectrum of organic substrates. acs.org These reactions are crucial for both synthetic applications and environmental remediation processes. rsc.org
| Substrate Type | Product Type | Catalyst System |
| Aryl Aldehydes | Aryl Esters | This compound |
| Ketones (with dienes) | Hexahydrofuro[2,3-b]furans | Iron(III) perchlorate nonahydrate |
| α,α-Disubstituted Ketones | 1,6-dioxaspiro osti.govosti.govnonanes | Iron(III) perchlorate nonahydrate |
| Primary Alkylbenzenes | Acetamides | Iron(III) perchlorate in acetonitrile |
Application in Conducting Polymer Nanoparticle Synthesis
The oxidizing properties of this compound are harnessed in the field of materials science, specifically in the synthesis of conducting polymer nanoparticles. nih.govrsc.org It serves as an effective oxidant for the chemical polymerization of monomers in ionic liquids to produce these advanced materials. researchgate.netosti.gov Conducting polymers, such as those derived from pyrrole (B145914) and its derivatives, possess unique electronic and optical properties, making them valuable for applications in electronics, sensors, and energy storage devices. The role of this compound is to initiate the polymerization by oxidizing the monomer units, which then couple to form the polymer chains. This method provides a straightforward route to functional nanomaterials.
Biomimetic Catalysis (e.g., cis-dihydroxylation of olefins)
This compound and its derivatives are instrumental in the development of biomimetic catalysts that mimic the function of non-heme iron-containing enzymes. A significant achievement in this area is the iron-catalyzed cis-dihydroxylation of olefins, a reaction that mirrors the activity of Rieske dioxygenases. In these systems, an iron(II) precursor, often in the form of iron(II) perchlorate hydrate, reacts with an oxidant like hydrogen peroxide in the presence of a chiral ligand to form a catalytic species capable of converting olefins to cis-diols with high enantioselectivity.
These reactions are of great interest as they provide synthetic routes to chiral diols, which are important building blocks in pharmaceuticals. The catalytic cycle is proposed to involve high-valent iron-oxo species. For instance, complexes such as [Fe(LN4Me2)]+ (where LN4Me2 = N,N'-dimethyl-2,11-diaza3.3pyridinophane) have been shown to catalyze the cis-dihydroxylation of alkenes.
Catalytic Reaction Mechanism Elucidation
Understanding the mechanism of these catalytic reactions is crucial for optimizing their efficiency and selectivity. Research in this area focuses on identifying key intermediates, determining the origin of atoms in the products, and understanding how reaction parameters can alter the catalytic pathway.
Investigation of Intermediate Species (e.g., Iron(V)-oxo-hydroxo)
In the non-heme iron-catalyzed oxidation of olefins, a central area of investigation is the nature of the active oxidizing species. Mechanistic studies propose the formation of potent iron(V)-oxo-hydroxo intermediates from the reaction of an iron(III)-hydroperoxide species. This high-valent iron species is believed to be the agent responsible for the cis-dihydroxylation of the olefin. The pathway to this intermediate can be influenced by the presence of water, which can assist in the heterolytic cleavage of the O-O bond in the iron(III)-hydroperoxide precursor. The identification and characterization of such transient species are often pursued through spectroscopic techniques and theoretical calculations. In related systems, Fe(IV)=O species have also been proposed as key intermediates in C-H oxidation reactions where perchlorate is the oxidant. nih.gov
Isotopic Labeling Studies to Determine Oxygen Sources
Isotopic labeling studies, particularly using ¹⁸O, are a powerful tool for elucidating reaction mechanisms by tracing the origin of oxygen atoms in the final products. In the context of iron-catalyzed cis-dihydroxylation, experiments with H₂¹⁸O₂ have been conducted to determine whether the oxygen atoms in the diol product originate from the peroxide, from water, or from a combination of both.
For example, in a non-water-assisted pathway, it is proposed that an iron(V)-oxo-hydroxo species forms and reacts with the olefin, with both oxygen atoms in the resulting diol deriving from a single molecule of H₂O₂. Conversely, a water-assisted pathway would lead to the incorporation of one oxygen atom from H₂O₂ and one from water. In studies of C-H oxygenation using an iron-TPA complex and perchlorate as the oxidant, H₂¹⁸O labeling experiments showed incorporation of the isotope into the anthraquinone (B42736) product. nih.gov This suggests either oxygen exchange at the iron center prior to oxygenation or the addition of water or hydroxide (B78521) to the oxidized substrate. nih.gov
| Experiment Type | Finding | Implication |
| H₂¹⁸O₂ Labeling in cis-dihydroxylation | Determines if oxygen atoms in the diol are from H₂O₂ or H₂O. | Distinguishes between water-assisted and non-water-assisted mechanisms. |
| H₂¹⁸O Labeling in C-H oxygenation | Observation of ¹⁸O incorporation into the oxidized product. | Suggests oxygen exchange at the iron center or subsequent reaction with water. nih.gov |
pH-Induced Mechanistic Changeovers in Fenton-like Reactions
The pH of the reaction medium can have a profound impact on the mechanism of Fenton-like reactions, which involve iron catalysts and hydrogen peroxide. It is now understood that the reaction of Fe(II) with H₂O₂ can generate different oxidizing intermediates depending on the pH.
In acidic solutions, the Fenton reaction is thought to produce hydroxyl radicals (•OH). However, at near-neutral pH (6-7), a major pathway change occurs. Under these conditions, the reaction is proposed to proceed through a high-valent iron(IV) intermediate, specifically an Fe(IV)=O species. This change is evidenced by a shift in the reaction's kinetic dependence on proton concentration and by different product profiles. For example, the oxidation of dimethyl sulfoxide (B87167) (DMSO) at near-neutral pH catalytically produces dimethyl sulfone (DMSO₂), a result that strongly supports the involvement of an Fe(IV) intermediate. This pH-induced mechanistic switch is a critical consideration in the application of iron-based advanced oxidation technologies.
Spectroscopic and Analytical Characterization Techniques
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For iron(III) perchlorate (B79767) hydrate (B1144303), single-crystal XRD studies have been instrumental in determining its exact structural formula and bonding.
Detailed research on iron(III) perchlorate nonahydrate, with the formula Fe(H₂O)₆₃·3H₂O, reveals a highly ordered structure. nih.govnih.gov The analysis shows that the central iron(III) ion is octahedrally coordinated to six water molecules, forming the complex cation [Fe(H₂O)₆]³⁺. iucr.orgiucr.org These complex cations are situated in a crystal lattice along with perchlorate (ClO₄⁻) anions and additional water molecules of crystallization. nih.goviucr.org The structure is stabilized by a network of hydrogen bonds between the coordinated water molecules, the non-coordinating water molecules, and the perchlorate anions. nih.goviucr.org The perchlorate anions themselves are often found to be slightly disordered within the crystal lattice. nih.goviucr.org
The crystal structure consists of [Fe(H₂O)₆] octahedra, perchlorate anions, and non-coordinating water molecules that form a second hydrogen-bonded coordination sphere around the cation. nih.gov The central iron atom is located on a threefold inversion axis and is octahedrally coordinated by six water molecules in the first coordination sphere. nih.goviucr.org Six additional water molecules and six perchlorate tetrahedra make up the second coordination sphere. nih.goviucr.org
Table 1: Crystal Data for Iron(III) Perchlorate Nonahydrate
| Parameter | Value |
|---|---|
| Chemical Formula | Fe(H₂O)₆₃·3H₂O |
| Crystal System | Trigonal |
| Space Group | R-3 |
Unit Cell a, b (Å) |
16.079(2) |
Unit Cell c (Å) |
11.369(2) |
Unit Cell α, β (°) |
90 |
Unit Cell γ (°) |
120 |
| Calculated Density (g/cm³) | 2.021 |
Data sourced from single-crystal X-ray diffraction studies. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Fe³⁺ Electronic Environments
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons. The high-spin Fe³⁺ ion (d⁵ configuration) in iron(III) perchlorate hydrate is paramagnetic, making it ESR-active. ESR spectroscopy provides detailed information about the electronic environment of the Fe³⁺ centers. The technique is particularly sensitive to the symmetry of the ligand field around the iron ion and can distinguish between different iron species in a sample. While detailed ESR studies specifically on this compound are not extensively published, the technique is widely applied to Fe³⁺ complexes to probe their electronic structure. For the related ferrous (Fe²⁺) ion, high-frequency and high-field EPR (HFEPR) has been successfully used to characterize the [Fe(H₂O)₆]²⁺ complex in ferrous perchlorate hydrate, yielding precise spin-Hamiltonian parameters. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Hydration
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and probe the chemical bonding within a compound by measuring the absorption of infrared radiation. In the analysis of this compound, FTIR is valuable for confirming the presence of the perchlorate anions and water molecules (both coordinated and lattice). It can also provide information on the Fe-O bonds. Spectra of hydrated metal perchlorates are characterized by distinct vibrational modes.
Key spectral features include:
Perchlorate (ClO₄⁻) Vibrations : The tetrahedral perchlorate ion exhibits a strong, broad asymmetric stretching band (ν₃) typically around 1100 cm⁻¹.
Water (H₂O) Vibrations : The presence of water of hydration is confirmed by broad absorption bands in the 3000-3600 cm⁻¹ region (O-H stretching) and bending vibrations around 1630 cm⁻¹.
Iron-Oxygen (Fe-O) Vibrations : The vibrations corresponding to the Fe-O bonds of the coordinated water molecules ([Fe(H₂O)₆]³⁺) are expected at lower frequencies, typically around 450 cm⁻¹.
FTIR was also utilized to monitor the esterification of microcrystalline cellulose (B213188), where this compound served as a catalyst. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| ~1100 | ClO₄⁻ symmetric/asymmetric stretching | |
| ~450 | Fe-O vibrations | |
| 1031–1038 | C–O–C stretching (in cellulose acetate (B1210297) product) | researchgate.net |
This table presents typical vibrational frequencies associated with the components of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
While the paramagnetic nature of the Fe³⁺ ion can complicate Nuclear Magnetic Resonance (NMR) spectroscopy by causing significant line broadening, NMR can still be a valuable tool for studying reactions where this compound is used as a reactant or catalyst. In such cases, ¹H or ¹³C NMR can be used to monitor the transformation of organic substrates and identify reaction products, thereby shedding light on the reaction mechanism.
For example, in a study where this compound catalyzed the esterification of cellulose, ¹H-NMR spectroscopy was employed to determine the degree of substitution in the resulting cellulose acetate. researchgate.net The spectra clearly showed signals for the acetyl protons (δ 1.93–2.12 ppm) and the protons of the cellulose backbone (δ 3.53–5.06 ppm), confirming the success of the catalytic process. researchgate.net In related fields, NMR is also a key tool for studying the spin states of iron(III) porphyrin complexes and the solution stability of iron-oxo clusters. acs.orgtuwien.at
Thermogravimetric Analysis (TGA) for Hydrate Content Quantification
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is the primary method for quantifying the number of water molecules in a hydrated salt. For this compound, TGA is used to determine its specific hydrate content (the 'x' in Fe(ClO₄)₃·xH₂O).
When a sample of this compound is heated, it undergoes a stepwise mass loss corresponding to the evaporation of water molecules. The mass loss that occurs in the temperature range of approximately 100–200°C is attributed to the removal of the water of hydration. By precisely measuring this mass loss, the exact stoichiometry of the hydrate can be calculated. TGA has also been used to study the thermal stability of products, such as cellulose acetate, synthesized using an this compound catalyst. researchgate.net
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. While not typically used to analyze the intact this compound compound, HPLC-ICP-MS is exceptionally useful for speciation analysis and monitoring reaction products in solutions where the compound is used.
For instance, this technique can be optimized to separate and quantify different oxidation states of iron, such as Fe(II) and Fe(III), in a reaction mixture. nih.gov This is crucial for monitoring redox reactions where iron(III) perchlorate acts as an oxidant. A study demonstrated a fast and efficient procedure for separating Fe(II) and Fe(III) using a short cation-exchange column with ICP-OES detection, a technique with similar principles. nih.gov Furthermore, HPLC-ICP-MS/MS has been shown to be a superior method for the trace-level determination of the perchlorate anion in various water matrices. nih.gov This capability allows for precise monitoring of the fate of the perchlorate ion in reactions or environmental systems.
UV-Vis Absorbance Measurements for Kinetic Studies and Species Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for studying dissolved iron species and their reactions. In aqueous solutions, the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, and its hydrolysis products (e.g., [Fe(OH)(H₂O)₅]²⁺) have distinct UV-Vis absorption spectra. researchgate.netepa.gov Iron(III) perchlorate is often used in these studies because the perchlorate ion is a very weak ligand and does not interfere spectroscopically. tue.nl
UV-Vis spectroscopy is employed for:
Kinetic Studies : By monitoring the change in absorbance at a specific wavelength over time, the rates of reactions involving Fe(III) species, such as ligand substitution or redox processes, can be determined. ufl.edu
Equilibrium Studies : The technique is used to study the hydrolysis of the Fe³⁺ ion. researchgate.netepa.gov Spectrophotometric titrations allow for the determination of equilibrium constants for the formation of various iron-hydroxo species in solution. researchgate.net
Species Detection : The absorption spectrum can be used to identify and quantify different iron complexes in solution. For example, studies on the hydrolysis of Fe³⁺ in perchlorate solutions identified absorption peaks for the dimeric species [Fe₂(OH)₂]⁴⁺ around 335 nm and a composite peak for Fe³⁺ and [FeOH]²⁺ around 240 nm. epa.gov It is also used to detect the formation of complexes between Fe(III) and various ligands. researchgate.netikm.org.my
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of iron(III) species in aqueous solutions. DFT calculations have been instrumental in understanding the geometries and electronic properties of various hydrolysis products of iron(III). researchgate.net For the hexaaquairon(III) ion, [Fe(H2O)6]³⁺, which is the predominant species in acidic aqueous solutions of iron(III) perchlorate (B79767), DFT methods have been successfully used to model its structure and properties. acs.org
The high spin state of the Fe³⁺ ion is consistently identified as the ground state in these calculations. researchgate.net Different DFT functionals and basis sets have been evaluated for their accuracy in predicting key parameters. For instance, the PBE/TZVP/UAHF-PCM method has been shown to provide a good balance for accurately describing the hydrolysis energies of Fe(III), with deviations of about 3.0 kcal mol⁻¹ from experimental values. researchgate.net While various computational methods yield similar and reliable structures for the [Fe(H2O)6]³⁺ monomer, the choice of functional significantly impacts the prediction of electronic transition energies. acs.org Most DFT methods can reasonably reproduce the spin-forbidden sextet–quartet d–d transition energy. acs.org However, the ligand-to-metal charge transfer (LMCT) energy is highly sensitive to the chosen method, with the BHandHLYP functional showing the closest agreement with experimental data. acs.org
DFT calculations have also been employed to study the electronic structure of more complex systems involving iron(III). For example, in the context of metal-organic frameworks synthesized using iron(III) perchlorate hydrate (B1144303), spin-polarized DFT+U calculations have been used to account for different magnetic structures and to understand the distorted octahedral geometry of the Fe³⁺ cation. wiley-vch.de Furthermore, DFT has been used to investigate the distribution of Fe(II) and Fe(III) in green rust, revealing an uneven distribution where outer iron atoms are more Fe(III)-like. nih.gov
Table 1: Comparison of DFT Functionals for Iron(III) Aqua Complexes
| Functional/Method | Key Finding | Reference |
| PBE/TZVP/UAHF-PCM | Accurately describes hydrolysis energies of Fe(III). | researchgate.net |
| BHandHLYP | Provides the closest agreement with experimental LMCT energy for [Fe(H2O)6]³⁺. | acs.org |
| Various DFT methods | Reasonably reproduce the spin-forbidden sextet–quartet d–d transition energy in [Fe(H2O)6]³⁺. | acs.org |
| DFT+U | Used to account for different magnetic structures in Fe-based metal-organic frameworks. | wiley-vch.de |
Molecular Dynamics Simulations of Solvation and Hydrolysis
Molecular dynamics (MD) simulations offer a dynamic perspective on the solvation and hydrolysis of the iron(III) ion in aqueous solutions, a process central to the chemistry of iron(III) perchlorate hydrate. These simulations can track the movement of individual atoms over time, providing insights into coordination numbers, radial distribution functions, and the mechanisms of proton transfer.
For the hydrated Fe³⁺ ion, MD simulations have successfully reproduced the experimentally observed hexa-coordination, with a well-defined first solvation shell. umn.eduacs.org The Fe-O distance for the first hydration shell is consistently found to be around 2.0 Å. researchgate.net Simulations have also shed light on the structure of the second solvation shell, which is found to be in good agreement with experimental data. acs.org
A key aspect of iron(III) chemistry in water is its tendency to hydrolyze, forming various hydroxo and oxo species. MD simulations have been crucial in understanding the initial steps of this process. For instance, simulations have shown a permanent transfer of protons around the iron(III) ion at room temperature. researchgate.net This proton hopping is a fundamental aspect of the hydrolysis mechanism.
The development of reactive force fields, such as ReaxFF, parameterized with data from ab initio computations, has enabled the simulation of bond-breaking and bond-forming events during hydrolysis. researchgate.net While simple potential models can accurately describe the structure of the solvated hexaaqua iron(III) complex and provide reasonable results for the first hydrolysis constant, they may not be as accurate for subsequent hydrolysis steps. researchgate.net More advanced methods, such as DFT-based molecular dynamics, provide a more comprehensive understanding of the dynamic reactions of iron aqua complexes. researchgate.net
Table 2: Key Structural Parameters from Molecular Dynamics Simulations of Hydrated Fe³⁺
| Parameter | Value (Å) | Simulation Details | Reference |
| First Solvation Shell Fe-O Distance | ~2.0 | Various MD simulations | acs.orgresearchgate.net |
| Second Solvation Shell Peak | ~0.415 | BuRNN simulations | acs.org |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling plays a vital role in elucidating the mechanisms of reactions involving iron(III) species, including those derived from this compound. By mapping out potential energy surfaces and identifying transition states, these models provide a detailed picture of how reactions proceed.
One area where computational modeling has been particularly insightful is in the study of dimerization reactions of hydrolyzed Fe(III) ions. researchgate.net DFT calculations have been used to investigate the mechanistic pathways for the formation of μ-oxo and dihydroxo Fe₂ dimers in aqueous media. researchgate.netresearchgate.net These studies indicate that water molecules in both the first and second coordination spheres of the Fe(III) ion participate in the dimerization process. researchgate.net The calculations can also explain the interconversion possibilities between these dimeric products. researchgate.net
Computational methods have also been applied to understand the catalytic activity of iron(III) complexes. For example, in the iron(III)-catalyzed Michael reaction, ab initio calculations have been used to support the proposed mechanism. uol.de These calculations involve determining the stabilities of different Fe(III) complexes with various ligands and identifying the transition states for the carbon-carbon bond-forming step. uol.de The nature of the counter-ion, such as perchlorate versus chloride, has been shown to have a significant impact on the catalytic activity, a finding that can be rationalized through computational models. uol.de
Furthermore, computational modeling has been employed to study redox reactions involving iron(III). For instance, the mechanism of C-H oxygenation using perchlorate as an oxygen atom source, facilitated by iron complexes, has been investigated. nih.gov These studies propose the formation of a putative Fe(IV)=O species, which then leads to an Fe(III)-OH intermediate. nih.gov The energetics of these high-valent iron species and the transition states for hydrogen atom abstraction and subsequent rebound steps are critical aspects that can be explored through computational chemistry.
Table 3: Investigated Reaction Mechanisms Involving Iron(III) Species
| Reaction Type | Key Mechanistic Insight from Modeling | Computational Method | Reference |
| Dimerization of Fe(III) | Participation of 1st and 2nd coordination sphere water molecules in forming μ-oxo and dihydroxo dimers. | DFT | researchgate.net |
| Michael Addition | Identification of intermediates and transition states; rationalization of counter-ion effects on catalytic activity. | Ab initio calculations | uol.de |
| C-H Oxygenation | Proposed formation of Fe(IV)=O and Fe(III)-OH intermediates. | Not explicitly stated | nih.gov |
| Dimerization in Vacuum vs. Solution | Dimerization is highly exothermic in a vacuum but has insignificant energy changes in solution. | DFT | acs.org |
Environmental and Geochemical Relevance
Occurrence and Formation in Extraterrestrial Environments (e.g., Mars Regolith)
The discovery of perchlorate (B79767) salts in the Martian regolith by the Phoenix lander has spurred extensive research into the potential existence and formation of various perchlorate species, including iron(III) perchlorate. ebrary.netresearchgate.netnasa.govnasa.gov The reddish hue of Mars is indicative of abundant iron oxides, and the co-occurrence of ferric salts and perchlorates suggests a high probability of iron(III) perchlorate formation on the Martian surface. ebrary.netresearchgate.netnasa.gov
The formation of perchlorates on Mars is believed to be a result of several potential mechanisms. One proposed pathway involves the ultraviolet (UV) irradiation of chloride-bearing minerals, a process that could be facilitated by the presence of titanium dioxide. acs.org Another significant mechanism is radiolysis, where galactic cosmic rays interact with the Martian surface, leading to the formation of chlorine oxides that can then be converted to perchloric acid and subsequently mineralized into perchlorate salts. acs.org Studies have shown that the presence of iron(III) sulfates can exclusively lead to the production of perchlorate through the photooxidation of chloride. researchgate.net The presence of water, even in small amounts, is considered critical for the oxidation of chloride to chlorate (B79027) and perchlorate. researchgate.net
Laboratory experiments have successfully crystallized iron(III) perchlorate nonahydrate (Fe(H₂O)₆₃·3H₂O) from aqueous solutions at low temperatures, simulating conditions that could exist on Mars. ebrary.netresearchgate.netnasa.gov This crystalline form consists of hexaaquairon(III) octahedra, perchlorate anions, and non-coordinating water molecules. ebrary.netresearchgate.netnasa.gov The conditions under which this hydrate (B1144303) is stable provide insights into the potential for its persistence in the Martian environment.
The table below summarizes key factors and proposed mechanisms for the formation of iron(III) perchlorate in the Martian regolith.
| Factor/Mechanism | Description | Supporting Evidence/Implications |
| Precursors | Presence of ferric salts (e.g., sulfates) and chloride minerals in the Martian regolith. ebrary.netresearchgate.netnasa.govresearchgate.net | Widespread detection of iron and chlorine on Mars by various missions. |
| UV Irradiation | Photochemical oxidation of chlorides to perchlorates, potentially catalyzed by minerals like titanium dioxide. acs.org | The thin Martian atmosphere allows significant UV radiation to reach the surface. |
| Radiolysis | Galactic cosmic rays induce chemical reactions in the regolith, leading to the formation of perchlorates. acs.org | Provides a pathway for perchlorate formation independent of aqueous conditions. |
| Role of Water | Water is considered a critical component in the oxidation of chloride to perchlorate. researchgate.net | Evidence of past and potentially transient liquid water on Mars supports this mechanism. |
| Atmospheric Chemistry | Atmospheric processes involving chlorine and ozone have been considered, but models suggest they are too slow to account for the observed abundances. nasa.govepa.gov | Highlights the importance of surface-based formation mechanisms. |
Research indicates that 1 wt.% of chlorate, a related oxychlorine species, could theoretically produce approximately 6 to 12 wt.% of Fe(III) or mixed-valent mineral products, which could subsequently transform into hematite (B75146). mdpi.com This highlights the significant potential for oxychlorine species to have influenced the iron mineralogy of Mars.
Interactions with Natural Organic Matter and Mineral Surfaces
The interaction of iron(III) perchlorate with organic matter is of particular importance for the search for life on Mars. Perchlorates are strong oxidizers, especially when heated, and can combust organic molecules. usra.edu This has significant implications for the analytical techniques used by Mars rovers, such as pyrolysis-gas chromatography-mass spectrometry (py-GC-MS), as the presence of perchlorates can complicate the detection of organic biosignatures. usra.edu
Iron(III) perchlorate also acts as a catalyst in various organic reactions. For instance, it has been shown to be an effective catalyst for the esterification of cellulose (B213188), a complex carbohydrate. usra.edu This catalytic activity suggests that iron(III) perchlorate could play a role in the transformation of any organic compounds present in the Martian regolith. The phototransformation of organic compounds can also be initiated by hydrolytic Fe(III) species, which can be formed from iron(III) perchlorate in aqueous environments. researchgate.netcasaverdeambiental.com.br
The interaction of iron(III) perchlorate with mineral surfaces is another key aspect of its geochemical relevance. The Martian regolith contains a significant amorphous component, which is thought to include iron(III) (hydr)oxides such as ferrihydrite. nasa.gov Laboratory studies have demonstrated that perchlorate and chloride ions can be adsorbed onto ferrihydrite surfaces, particularly under acidic conditions (pH < 4). nasa.govresearchgate.net This adsorption could be a significant mechanism for the sequestration of chlorine species in the Martian soil. nasa.gov The adsorption capacity of perchlorate on various adsorbents is influenced by pH. ebrary.net
The following table presents data on the adsorption of perchlorate on ferrihydrite under different pH conditions.
| pH Range | Adsorption Behavior on Ferrihydrite | Implication for Mars |
| Ultra-acidic (pH 2-2.5) | Significant adsorption of perchlorate. nasa.govresearchgate.net | Acidic conditions may have existed in past Martian environments, favoring adsorption. |
| Acidic (pH 3.8-4.5) | Adsorption of perchlorate observed. nasa.govresearchgate.net | Post-depositional alteration by acidic groundwater could lead to adsorption. |
| Near-neutral (pH 6.2-7.3) | Little to no adsorption of perchlorate. nasa.govresearchgate.net | Adsorption is less likely in neutral pH environments. |
Role in Redox Processes in Aqueous Environments
Iron(III) perchlorate is a potent oxidizing agent and plays a significant role in aqueous redox chemistry. acs.org The Fe³⁺/Fe²⁺ redox couple in a perchlorate electrolyte exhibits a high temperature coefficient of redox potential, making it relevant for energy harvesting applications. researchgate.net The dissolution of iron(III) perchlorate in water results in an acidic solution due to the hydrolysis of the Fe³⁺ ion. usra.eduacs.org
The reduction of perchlorate (ClO₄⁻) is a thermodynamically favorable but kinetically slow process. epa.gov However, this reduction can be facilitated by certain species, including Fe(II) minerals. nasa.govepa.gov Studies have shown that nanoscale iron particles can effectively reduce perchlorate to chloride in aqueous solutions, with the reaction rate being temperature-dependent. epa.gov The activation energy for the reaction between perchlorate and nanoscale iron has been calculated to be approximately 79.02 kJ/mol. epa.gov The reduction of perchlorate by iron surfaces is a surface-mediated process, involving initial sorption followed by reduction to chloride. acs.org
The photoredox chemistry of iron(III) perchlorate in aqueous media is also an important area of research. acs.org Irradiation with UV light can induce redox reactions, leading to the degradation of organic compounds. researchgate.netcasaverdeambiental.com.br This is particularly relevant to the Martian surface, which is exposed to high levels of UV radiation.
A kinetic study of the redox reaction between the potassium trisoxalatoferrate(III) complex and perchlorate ion in an acidic medium revealed that the reaction is first order with respect to both the oxidant and the reductant. journalcsij.com The rate law was determined to be: -d[Fe(C₂O₄)₃³⁻]/dt = {a + b[H⁺]}[Fe(C₂O₄)₃³⁻][ClO₄⁻] where a = 0.07 s⁻¹ and b = 0.74 dm⁶ mol⁻² s⁻¹. journalcsij.com This study provides quantitative data on the kinetics of a specific redox reaction involving an iron(III) complex and perchlorate.
The following table summarizes the key redox processes involving iron(III) perchlorate.
| Redox Process | Reactants | Products | Key Findings |
| Perchlorate Reduction by Nanoscale Iron | ClO₄⁻, Fe⁰ | Cl⁻, Fe oxides | Reaction is temperature-dependent with an activation energy of ~79.02 kJ/mol. epa.gov |
| Perchlorate Reduction by Fe(II) Minerals | ClO₄⁻, Fe(II) minerals | Cl⁻, Fe(III) minerals | A potential pathway for perchlorate destruction and iron mineral transformation on Mars. nasa.govepa.gov |
| Photoredox Reactions | Fe(III) perchlorate, Organic compounds, UV light | Fe(II), Degraded organics | UV light can induce the degradation of organic matter in the presence of Fe(III) species. researchgate.netcasaverdeambiental.com.br |
| Redox Reaction with Trisoxalatoferrate(III) | [Fe(C₂O₄)₃]³⁻, ClO₄⁻ | [Fe(C₂O₄)₃]⁴⁻, ClO₃⁻ | Reaction is first order in both reactants and is acid-dependent. journalcsij.com |
Future Directions and Emerging Research Areas
Development of Novel Iron(III) Perchlorate (B79767) Hydrate-Based Materials
The development of new materials incorporating iron(III) perchlorate hydrate (B1144303) aims to enhance its catalytic efficacy, stability, and reusability. A significant area of research is the immobilization of the catalyst onto solid supports.
Supported Catalysts: Researchers have successfully adsorbed iron(III) perchlorate onto silica (B1680970) gel (SiO₂), creating a heterogeneous catalyst designated as Fe(ClO₄)₃/SiO₂. researchgate.net This supported material has demonstrated high efficiency and selectivity in the N-alkylation of aromatic amines with alcohols, producing secondary amines in good to excellent yields with water as the only byproduct. researchgate.net The key advantages of this approach include procedural simplicity, mild reaction conditions, and the ability to recover and reuse the catalyst, which is crucial for industrial applications. researchgate.net
Another novel application is the creation of organo-metallic compounds for specialized uses. Iron(III) Oxo Acetate (B1210297) Perchlorate Hydrate is one such material developed for applications requiring non-aqueous solubility, such as in solar energy and water treatment. americanelements.com
The structural properties of hydrated iron(III) perchlorate are also a subject of intense study, as understanding its crystalline forms is critical for developing new materials. Single crystal X-ray diffraction has been used to determine the structure of iron(III) perchlorate nonahydrate, revealing a complex arrangement of [Fe(H₂O)₆]³⁺ octahedra, perchlorate anions, and non-coordinating water molecules that form a secondary hydration shell. nih.govnih.gov This detailed structural knowledge underpins the rational design of new materials.
Exploration of New Catalytic Transformations
While iron(III) perchlorate hydrate is a known catalyst for various organic reactions, research is continuously exploring its potential in new transformations, particularly those that are environmentally benign and efficient. fishersci.ptsigmaaldrich.com
A notable emerging application is in the field of biomass conversion. This compound has been successfully tested as a catalyst for the efficient esterification of microcrystalline cellulose (B213188) at room temperature. researchgate.netresearchgate.netnih.gov This method allows for the synthesis of cellulose acetate with high yields (up to 94%) using smaller amounts of acetic anhydride (B1165640) compared to traditional methods and without the need for a solvent. researchgate.netnih.gov The process is significant for its mild conditions and efficiency, representing a green approach to producing valuable biopolymers. researchgate.net
The influence of the perchlorate counterion itself is a subject of investigation for tuning catalytic activity. In studies of nonheme iron-catalyzed cis-dihydroxylation of olefins, replacing triflate counterions with perchlorates led to significantly increased product yields, highlighting the crucial role of the anion in the catalytic system. chinesechemsoc.org This opens avenues for fine-tuning reaction outcomes by selecting appropriate iron salts.
Furthermore, this compound serves as a precursor for synthesizing more complex catalysts. It is used as a starting material for creating tris-salicylate Fe(III) complexes which possess bidentate chelating units, allowing for multiple coordination modes and diverse catalytic possibilities. fishersci.ptchemicalbook.comfuncmater.comscientificlabs.co.uk
Advanced Spectroscopic and In Situ Characterization of Reaction Intermediates
To move beyond empirical observations and understand how this compound functions at a molecular level, researchers are employing advanced spectroscopic techniques. These methods allow for the characterization of the catalyst and the transient species that form during a reaction.
Visible/near-infrared (VNIR) and mid-infrared (Mid-IR) spectroscopy are powerful tools for studying hydrated iron(III) perchlorate. nih.gov The spectra are dominated by features related to water molecules and the perchlorate ion (ClO₄⁻). VNIR spectra show broad absorptions around 0.767 μm due to electronic transitions in Fe³⁺, in addition to water-related bands. nih.gov These spectral features are sensitive to the cation and the degree of hydration, providing insight into the catalyst's local environment. nih.gov For instance, spectra of hydrated Fe³⁺ perchlorates change significantly upon heating, reflecting the loss of water and alterations in the coordination sphere. nih.gov
In the context of catalysis, techniques like Mössbauer and EPR spectroscopy are invaluable. In studies of iron-catalyzed C-H activation, while not using perchlorate directly, the methodology is transferable. Mössbauer spectroscopy has been used to identify and characterize key cyclometalated low-spin iron(II) intermediates, providing precise information on their oxidation and spin states. nih.gov Similarly, UV-Vis spectroscopy has been used to study the absorption spectra of Fe(III)-complexes in solution, allowing for the decomposition of complex spectra to identify different electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands. researchgate.net These in-situ techniques are critical for observing reactive intermediates that exist only fleetingly under reaction conditions.
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between experimental studies and computational modeling represents a powerful frontier in catalyst research. This integrated approach provides a more complete picture of reaction mechanisms, rationalizes experimental observations, and guides the design of more efficient catalysts.
Density Functional Theory (DFT) is a key computational tool used to investigate reaction pathways. For example, in advanced oxidation processes, DFT calculations have been used to explore the mechanism of Fe(IV) generation from the reaction of Fe(II) with peroxyacids. acs.org These studies can model intermediate structures, such as chelated Fe(III) species, and calculate the energetics of different reaction pathways, explaining why certain oxidants are formed with high selectivity. acs.org
Similarly, computational studies combined with experimental techniques like Large Angle X-ray Scattering (LAXS) help to define the structure of ions in solution. Such studies on the hydrated iron(III) ion have provided precise Fe-O bond distances and information about the first and second hydration shells around the metal center. rsc.org This fundamental data is essential for building accurate computational models of catalytic cycles in aqueous media.
In iron-catalyzed C-H functionalization, the combination of Mössbauer spectroscopy, kinetic studies, and DFT calculations has been used to elucidate complex reaction mechanisms. nih.gov This dual approach allowed researchers to identify key iron intermediates, understand their formation rates, and map out the entire catalytic cycle, including steps like C-H activation and transmetalation. nih.gov Applying this integrated methodology to reactions catalyzed by this compound will undoubtedly uncover deeper mechanistic insights and accelerate the development of new catalytic systems. rsc.org
Q & A
Basic Research Questions
Q. How can Iron(III) perchlorate hydrate be synthesized with minimal chloride impurities?
- Methodology : React anhydrous iron(III) oxide (Fe₂O₃) or freshly precipitated iron(III) hydroxide with concentrated perchloric acid (HClO₄) under controlled heating (60–80°C). Purify via recrystallization in anhydrous ethanol to reduce chloride contamination (<0.005% chloride, as verified by ion chromatography) .
- Key Considerations : Use stoichiometric excess of HClO₄ to ensure complete conversion and avoid residual Fe³⁺ hydroxides. Monitor reaction pH to prevent hydrolysis.
Q. What spectroscopic and analytical methods are optimal for characterizing this compound?
- Techniques :
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm the presence of coordinated water molecules (e.g., identifying μ3-oxo trimeric clusters in related compounds) .
- Electron Spin Resonance (ESR) : Probe electronic environments of Fe³⁺ ions, particularly in paramagnetic states .
- Thermogravimetric Analysis (TGA) : Quantify hydrate content (xH₂O) by measuring mass loss at 100–200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
